molecular formula C12H20N2O4 B1662583 Hexylhibo CAS No. 334887-43-3

Hexylhibo

Cat. No.: B1662583
CAS No.: 334887-43-3
M. Wt: 256.30 g/mol
InChI Key: OKJBLHIYOWSQDJ-UHFFFAOYSA-N
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Description

It is a potent antagonist of group I metabotropic glutamate receptors, specifically targeting mGlu1a and mGlu5a receptors . This compound has been extensively studied for its effects on synaptic transmission and neuronal excitability.

Preparation Methods

HexylHIBO can be synthesized through a multi-step process involving the following key steps:

Chemical Reactions Analysis

HexylHIBO undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated and substituted derivatives of this compound.

Scientific Research Applications

HexylHIBO has several scientific research applications:

Mechanism of Action

HexylHIBO exerts its effects by antagonizing group I metabotropic glutamate receptors (mGlu1a and mGlu5a). By binding to these receptors, this compound inhibits their activation, leading to a decrease in excitatory postsynaptic currents (sEPSCs) in neurons . This modulation of glutamate receptor activity affects neuronal excitability and synaptic plasticity, making this compound a valuable tool in neuroscience research.

Comparison with Similar Compounds

HexylHIBO is unique in its specific antagonistic action on mGlu1a and mGlu5a receptors. Similar compounds include:

This compound stands out due to its specificity for group I metabotropic glutamate receptors and its potent inhibitory effects on synaptic transmission.

Biological Activity

Hexylhibo, also known as hexyl-homoibotenic acid, is a compound primarily recognized for its role as a group I metabotropic glutamate receptor antagonist . This article delves into the biological activity of this compound, encompassing its pharmacological effects, experimental findings, and potential therapeutic applications.

  • Chemical Name : Hexyl-homoibotenic acid
  • CAS Number : 334887-43-3
  • Molecular Structure : The structure of this compound includes a hexyl group attached to a homoibotenic acid framework, which contributes to its receptor-binding properties.

This compound acts primarily on the metabotropic glutamate receptors (mGluRs), specifically targeting the mGlu1a and mGlu5a subtypes. The binding affinity (Ki values) for these receptors is approximately:

  • mGlu1a : 140 μM
  • mGlu5a : 110 μM .

This antagonistic action suggests that this compound can modulate synaptic transmission and plasticity, potentially influencing various neurophysiological processes.

Neuropharmacological Studies

Research has demonstrated that this compound can significantly impact neurobehavioral responses. In a study involving rats, this compound was administered to assess its effect on the hypothalamic-pituitary-adrenal (HPA) axis response to stress. The findings indicated that:

  • ACTH Response : this compound treatment elevated the area under the curve (AUC) for adrenocorticotropic hormone (ACTH) secretion during stress, suggesting enhanced stress reactivity .
  • Corticosterone Levels : No significant change in corticosterone levels was observed with this compound treatment alone, indicating a selective modulation of the ACTH response without affecting glucocorticoid secretion .

Comparative Studies

This compound's effects have been compared with other compounds such as dexamethasone, revealing that while dexamethasone inhibits the ACTH response to stress, co-treatment with this compound reverses this inhibition. This suggests that this compound may counteract the dampening effects of glucocorticoids on stress responses .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveMethodologyKey Findings
Assess HPA axis responseRat model with intraparenchymal injectionsElevated ACTH AUC with this compound; no change in corticosterone
Evaluate receptor antagonismBinding affinity assaysKi values: mGlu1a (140 μM), mGlu5a (110 μM)
Investigate synaptic modulationIn vitro assaysAntagonistic effects on mGlu receptors

Potential Therapeutic Applications

Given its biological activity, this compound holds potential therapeutic implications in treating conditions associated with dysregulated glutamate signaling. These may include:

  • Neuropsychiatric Disorders : Due to its modulation of stress responses and synaptic plasticity, this compound could be explored for conditions such as anxiety disorders and depression.
  • Cognitive Decline : Its effects on synaptic function may also position this compound as a candidate for research into cognitive impairments associated with aging or neurodegenerative diseases.

Properties

IUPAC Name

2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBLHIYOWSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398387
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334887-43-3
Record name HEXYLHIBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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